[2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid
Description
Properties
IUPAC Name |
2-[2-(acetamidomethyl)pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-7(12)10-5-8-3-2-4-11(8)6-9(13)14/h8H,2-6H2,1H3,(H,10,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOTVXJQBLHQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCCN1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the Acetylamino Group: The acetylamino group can be introduced via acetylation of an amino group on the pyrrolidine ring using acetic anhydride or acetyl chloride under basic conditions.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a substitution reaction, where a halogenated acetic acid derivative reacts with the acetylamino-methyl pyrrolidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylamino or acetic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Research Applications
The applications of [2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid span several areas of pharmaceutical research, including:
-
Drug Development :
- The compound exhibits structural similarities to neurotransmitters, suggesting potential roles in modulating biological pathways related to neurological functions.
- Preliminary studies indicate that it may have pharmacological effects that warrant further investigation into its therapeutic potential.
-
Neuropharmacology :
- Given its chiral nature, the (S)-enantiomer has garnered particular interest for its possible selective interactions with neurotransmitter receptors, which could lead to new treatments for neurological disorders.
- Research into its interactions with dopamine and norepinephrine transporters has shown promise, indicating that it may serve as a selective inhibitor with minimal effects on serotonin transporters .
-
Synthetic Organic Chemistry :
- The compound's synthesis can be achieved through various methods, each offering different yields and purities. This flexibility makes it a valuable intermediate in the synthesis of other biologically active compounds.
Several studies highlight the biological activity and therapeutic potential of this compound:
- A study investigating the compound's effect on dopamine transporter inhibition found that it displayed selective inhibition properties, which could be beneficial for treating conditions like ADHD or depression where dopamine dysregulation is implicated .
- Another research project focused on its analgesic properties compared to other compounds within the same class, demonstrating that this compound could potentially offer a new avenue for pain management therapies .
Mechanism of Action
The mechanism of action of [2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group may participate in hydrogen bonding or electrostatic interactions, while the pyrrolidine ring can provide structural stability and specificity. The acetic acid moiety may enhance solubility and facilitate transport across biological membranes.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound belongs to a broader class of pyrrolidinyl acetic acids. Below is a comparative analysis with structurally related molecules:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural additions to 2-(Pyrrolidin-1-yl)acetic acid.
Solubility and Bioavailability
- Piperidinyl and pyrrolidinyl acetic acids often exhibit low solubility in polar solvents, as seen in CBD prodrug synthesis (). The target compound’s acetyl group could mitigate this by increasing polarity .
- 2-(Pyrrolidin-1-yl)acetic acid hydrochloride (LogP 0.74) shows improved solubility over the free base, suggesting salt formation as a strategy for the target compound .
Biological Activity
[2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid, a pyrrolidine derivative, has garnered interest in the scientific community due to its potential biological activities. This compound is being investigated for its roles in various biochemical pathways, including its interactions with enzymes and receptors, which may lead to therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with an acetylamino group and a carboxylic acid moiety, contributing to its unique chemical properties. The molecular structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity or receptor functions, leading to various physiological effects.
- Enzyme Interaction : The compound can bind to enzymes, potentially inhibiting their activity or altering their function.
- Receptor Modulation : It may also act on receptors involved in neurotransmission or inflammation, suggesting possible roles in neurological or inflammatory conditions .
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often fall below 100 μg/mL, indicating significant antibacterial potential .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | E. coli | 31.25 |
| Compound B | S. aureus | 62.5 |
| This compound | TBD | TBD |
Anti-inflammatory Properties
Studies suggest that the compound may possess anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. In vitro studies have demonstrated a reduction in pro-inflammatory markers when treated with similar pyrrolidine derivatives .
Neuroprotective Effects
Emerging studies indicate potential neuroprotective properties of this compound. It has been shown to protect dopaminergic neurons from neurotoxic agents, suggesting a role in neurodegenerative disease models .
Case Studies
- Neuroprotection Study : A study involving primary dopaminergic midbrain neurons treated with this compound demonstrated significant protection against toxins such as MPP+ and rotenone. The results indicated a reduction in cell death compared to control groups, highlighting the compound's potential in treating Parkinson's disease .
- Antimicrobial Screening : In a comparative study of various pyrrolidine derivatives, this compound was evaluated for its antimicrobial efficacy against common pathogens. Results showed promising activity, warranting further investigation into its mechanism and applications in infectious diseases .
Future Research Directions
Further studies are needed to elucidate the precise molecular mechanisms through which this compound exerts its biological effects. Key areas for future research include:
- In Vivo Studies : Conducting animal models to assess the therapeutic efficacy and safety profile.
- Mechanistic Studies : Investigating specific pathways involved in its action.
- Formulation Development : Exploring delivery mechanisms for enhanced bioavailability.
Q & A
Q. What are the recommended synthetic pathways for [2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving pyrrolidine derivatives. For example, a modified approach similar to Example 329 () involves substituting 2-(pyrrolidin-2-yl)acetic acid with an acetylaminomethyl group. Optimization includes:
- Temperature control : Maintain 0–5°C during acetylation to minimize side reactions.
- Catalyst selection : Use coupling agents like HATU or EDCI for amide bond formation (as in ).
- Purification : Employ gradient column chromatography (e.g., hexane/ethyl acetate) to isolate the product with >95% purity .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : A combination of 1H/13C NMR and HRMS is essential. Key NMR signals to verify include:
- Pyrrolidine ring protons : δ 1.8–2.5 ppm (multiplet for methylene groups) .
- Acetic acid moiety : A singlet near δ 3.7–4.0 ppm for the methylene adjacent to the carbonyl .
- Acetylamino group : A sharp singlet at δ 2.1 ppm for the acetyl methyl .
HRMS should confirm the molecular ion [M+H]+ with an error <2 ppm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrrolidine-acetic acid derivatives?
- Methodological Answer : Contradictions often arise from differences in substituent positioning or assay conditions. Strategies include:
- Comparative SAR studies : Analyze analogs like 2-(1H-pyrrol-2-yl)acetic acid () and Evocalcet () to identify critical functional groups.
- Standardized assays : Use uniform cell lines (e.g., HEK293 for receptor binding) and control for pH effects, as the acetic acid moiety may influence solubility .
- Meta-analysis : Cross-reference data from PubChem and ECHA () to identify outliers or methodological biases .
Q. What computational tools are effective for predicting the binding affinity of this compound to biological targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions. Key steps:
- Ligand preparation : Generate 3D conformers using the InChIKey (e.g., ZPEJYWXWFCHLRH for related compounds in ).
- Target selection : Prioritize receptors like calcium-sensing receptors (CaSR), given the structural similarity to Evocalcet ().
- Validation : Compare results with experimental IC50 values from in vitro assays .
Q. How can researchers mitigate byproduct formation during large-scale synthesis?
- Methodological Answer : Common byproducts include acetylated pyrrolidine isomers or oxidized acetic acid derivatives. Mitigation strategies:
- Reaction monitoring : Use inline FTIR to detect intermediates and adjust reagent stoichiometry in real time .
- Protecting groups : Temporarily protect the acetic acid moiety with tert-butyl esters (as in ) to prevent oxidation .
- Scale-up protocols : Follow FDA guidelines () for reproducibility, including strict temperature/pH controls .
Data Analysis and Validation
Q. What statistical methods are recommended for analyzing dose-response data in preclinical studies?
- Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate EC50/IC50 values. For robustness:
- Outlier detection : Apply Grubbs' test to exclude anomalous data points.
- Error bars : Report SEM with n ≥ 3 replicates.
- Cross-validation : Compare results with public datasets (e.g., PubChem BioAssay, ) to confirm trends .
Q. How should researchers validate the purity of this compound for in vivo studies?
- Methodological Answer : Follow a tiered approach:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
